2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide
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Overview
Description
2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide is a complex organic compound that features a unique combination of functional groups, including a chlorobenzyl thioether, a hydroxymethyl group, and an imidazole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
The synthesis of 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chlorobenzyl thioether group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group.
Addition of the hydroxymethyl group: This can be done through hydroxymethylation reactions using formaldehyde or other suitable reagents.
Attachment of the cyclopropylacetamide moiety: This step may involve amide bond formation using cyclopropylamine and acylating agents.
Industrial production methods would likely optimize these steps for higher yields and purity, potentially using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced under hydrogenation conditions to form a saturated imidazoline ring.
Substitution: The chlorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential biological processes in microorganisms or cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to 2-(2-((3-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-cyclopropylacetamide include:
- 2-((2-chlorobenzyl)thio)-3-(4-methoxyphenyl)-4(3H)-quinazolinone
- 2-((3-chlorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone
- 2-((2-chlorobenzyl)thio)-3-(4-chlorophenyl)-4(3H)-quinazolinone
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture, which can result in different biological activities and applications
Properties
IUPAC Name |
2-[2-[(3-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-cyclopropylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O2S/c17-12-3-1-2-11(6-12)10-23-16-18-7-14(9-21)20(16)8-15(22)19-13-4-5-13/h1-3,6-7,13,21H,4-5,8-10H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYSGQGGLNEONA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN2C(=CN=C2SCC3=CC(=CC=C3)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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